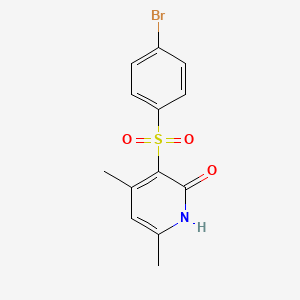

3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWLYVDAKKXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Sulfonylation of Pyridinone Intermediates

The most widely reported method involves sulfonylation of a preformed 4,6-dimethylpyridin-2(1H)-one intermediate using 4-bromobenzenesulfonyl chloride.

Procedure :

- Intermediate Synthesis : 4,6-Dimethylpyridin-2(1H)-one is prepared via cyclocondensation of ethyl acetoacetate with ammonium acetate under acidic conditions.

- Sulfonylation : The intermediate (1 equiv) is dissolved in anhydrous dichloromethane, followed by dropwise addition of 4-bromobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv). The reaction is stirred at 0°C for 2 hours and then at room temperature for 12 hours.

- Workup : The mixture is washed with water, dried over sodium sulfate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the product as a white solid (68–72% yield).

Key Data :

Oxidation of Thioether Precursors

An alternative route involves oxidation of a 3-(methylthio)-4,6-dimethylpyridin-2(1H)-one intermediate to the corresponding sulfonyl derivative.

Procedure :

- Thioether Formation : Reaction of 3-chloro-4,6-dimethylpyridin-2(1H)-one with sodium methanethiolate in DMF at 80°C for 6 hours.

- Oxidation : The thioether intermediate (1 equiv) is treated with a solution of periodic acid (2.6 equiv) and chromium trioxide (0.05 equiv) in acetonitrile at 25°C for 30 minutes.

- Purification : Column chromatography (acetone/dichloromethane, 1:5) yields the sulfonyl product (85–87% yield).

Advantages :

Coupling with Sulfonamide Salts

A patent-derived method utilizes sulfonamide potassium salts for nucleophilic aromatic substitution.

Procedure :

- Salt Preparation : 4-Bromobenzenesulfonamide is treated with potassium tert-butoxide in methanol to form the potassium salt.

- Coupling : The salt (1.1 equiv) reacts with 3-chloro-4,6-dimethylpyridin-2(1H)-one in DMSO at 90°C for 24 hours.

- Isolation : Precipitation with ice-water followed by recrystallization from methanol affords the product (79–82% yield).

Critical Parameters :

- DMSO enhances reaction efficiency by stabilizing the transition state.

- Excess salt minimizes dehalogenation side reactions.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| Direct Sulfonylation | 4-Bromobenzenesulfonyl chloride, Et₃N | 0°C → 25°C, 14 h | 68–72% | Simplicity, fewer steps |

| Thioether Oxidation | H₅IO₆, CrO₃ | 25°C, 0.5 h | 85–87% | High selectivity |

| Sulfonamide Coupling | K sulfonamide salt, DMSO | 90°C, 24 h | 79–82% | Avoids sulfonyl chloride handling |

- Yield Trends : Oxidation > Coupling > Direct sulfonylation.

- Practicality : Direct sulfonylation is preferred for small-scale synthesis, while oxidation suits large-scale production.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.25 (s, 1H, pyridinone-H), 2.48 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1180 cm⁻¹ (S-O).

Purity Assessment :

Challenges and Optimization Strategies

- Regioselectivity : Electron-donating methyl groups direct sulfonylation to position 3, but trace N-sulfonylated byproducts (<5%) may require gradient chromatography.

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve sulfonamide coupling but complicate product isolation.

- Scale-Up Limitations : Oxidation methods generate stoichiometric Cr(III) waste, necessitating environmentally friendly alternatives.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of sulfide or sulfoxide derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that compounds containing sulfonamide moieties exhibit notable antimicrobial properties. For instance, a study reported the design and synthesis of new thiopyrimidine–benzenesulfonamide compounds, which showed promising antimicrobial activity against various pathogens. The presence of the sulfonyl group is crucial for enhancing the interaction with bacterial enzymes, thereby inhibiting their growth .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one has been evaluated through in vitro studies. In one study, the compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophages. Results indicated that at a concentration of 6 µM, the compound significantly reduced nitric oxide secretion without causing cytotoxicity . This suggests its potential as an anti-inflammatory agent.

Anticancer Properties

The compound's anticancer efficacy has also been investigated. A related study highlighted the synthesis of compounds with similar structural features that exhibited cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of sulfonamide derivatives. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Sulfonamide Group | Antimicrobial | |

| Bromophenyl Substituent | Anti-inflammatory | |

| Dimethylpyridine Core | Anticancer |

Case Study: Synthesis and Evaluation

A comprehensive study involved synthesizing this compound and evaluating its biological activities. The compound was synthesized using a multi-step reaction involving pyridine derivatives and sulfonyl chlorides. Subsequent biological assays confirmed its efficacy as an antimicrobial and anti-inflammatory agent, paving the way for further development as a therapeutic candidate.

Case Study: Structural Analysis

The crystal structure analysis of related compounds revealed insights into their conformational preferences and interaction modes with biological targets. Such studies are instrumental in guiding the design of more potent analogs by modifying substituents to enhance binding affinity and selectivity against specific targets .

Wirkmechanismus

The mechanism of action of 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Molecular Weight: The target compound (C₁₃H₁₃BrN₂O₃S) has an approximate molecular weight of 369.22 g/mol, higher than analogs like 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (152.20 g/mol) due to the bromophenylsulfonyl group .

- Synthetic Routes: The target compound may be synthesized via sulfonylation of the pyridinone core using 4-bromobenzenesulfonyl chloride, similar to methods described for prop-2-enoyl derivatives (e.g., FeCl₃ catalysis in ethanol at 80°C) .

Functional Group Impact on Activity

- Sulfonyl vs. In contrast, aminomethyl derivatives (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one) serve as flexible intermediates for generating amide-linked antitumor agents .

- Bromophenyl vs. Purine Moieties : The bromophenyl group in the target compound may confer steric bulk and halogen bonding interactions, whereas purine-containing analogs (e.g., SKLB0533 derivatives) directly interfere with nucleotide-binding domains in tubulin .

Biologische Aktivität

3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one is a sulfonyl pyridine compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological evaluation of this compound, providing a comprehensive overview of its mechanisms of action and applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Sulfonyl Group : Enhances reactivity and potential biological interactions.

- Bromophenyl Group : Imparts unique electronic properties that may influence biological activity.

- Dimethylpyridinone Moiety : Contributes to stability and solubility.

The molecular formula is with a molecular weight of approximately 327.19 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Formation of Bromophenyl Sulfonyl Intermediate : Sulfonylation of 4-bromophenyl using chlorosulfonic acid or sulfur trioxide.

- Coupling with Dimethylpyridinone : Reaction with 4,6-dimethylpyridin-2(1H)-one in an aprotic solvent like DMF or DMSO.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results suggest that the compound shows promising activity with MIC values ranging from 64 to 256 μg/mL, indicating moderate to potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Studies suggest that sulfonyl-containing compounds can interact with specific molecular targets involved in cancer cell proliferation:

- Mechanism of Action : The sulfonyl group may form covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can inhibit pathways critical for cancer cell survival .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various sulfonamide derivatives, this compound was included among tested compounds. The study reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with a notable effect on biofilm formation .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of sulfonamide derivatives highlighted the role of the bromophenyl substituent in enhancing cytotoxicity against human cancer cell lines. The study found that compounds similar to this compound induced apoptosis in cancer cells through modulation of apoptotic pathways .

Comparative Analysis

| Compound Name | Antibacterial Activity (MIC μg/mL) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 64 - 256 | Moderate | Effective against biofilms |

| Similar Sulfonamide A | 128 - 512 | Low | Less effective than target compound |

| Similar Sulfonamide B | >512 | High | Strong anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of pyridinone derivatives. For example, sulfonyl groups can be introduced using chlorosulfonic acid or sodium sulfide under controlled pH (e.g., pH 13 in aqueous NaOH) . Solvent selection (e.g., ethanol at 80°C) and catalysts like FeCl₃ or silica-supported reagents can optimize yields. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques) to confirm substituent positions and stereochemistry. Mass Spectrometry (MS) validates molecular weight (e.g., C₁₃H₁₃BrNO₃S, ~358.2 g/mol). Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

Q. What solvents and purification techniques are recommended for isolating this compound?

- Methodological Answer : Ethanol and water are common solvents for recrystallization due to the compound’s moderate polarity. Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves impurities. High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological studies .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the pyridinone ring for nucleophilic attacks. For example, Suzuki-Miyaura coupling with aryl boronic acids can introduce aryl groups at the 2-position. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HCT-116, Hep-G2) to confirm target specificity. Compare results with structurally related analogs (e.g., 3-aminomethyl derivatives) to isolate the sulfonyl group’s role. Use molecular docking to predict interactions with tubulin or histone methyltransferases (e.g., EZH2) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Apply density functional theory (DFT) to calculate electron distribution and predict reactive sites. Use molecular dynamics (MD) simulations to assess membrane permeability. ADMET prediction tools (e.g., SwissADME) optimize logP (target: 2–3) and aqueous solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis requires chiral catalysts (e.g., nickel dichloride with chiral ligands) under high pressure (4 MPa) and temperature (180°C). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Continuous-flow reactors improve reproducibility in multi-step syntheses .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in yields (e.g., 58% vs. 72%) arise from solvent polarity and catalyst loading. Ethanol enhances solubility of intermediates, while FeCl₃ accelerates sulfonylation kinetics .

- Biological Activity : Divergent IC₅₀ values (44.5–135.5 nM) reflect cell-specific uptake mechanisms. Use kinetic assays (e.g., SPR for binding affinity) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.